6-(3-(Trifluoromethyl)phenyl)pyridin-2-amine
CAS No.: 1159819-59-6
Cat. No.: VC15858434
Molecular Formula: C12H9F3N2
Molecular Weight: 238.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1159819-59-6 |
|---|---|
| Molecular Formula | C12H9F3N2 |
| Molecular Weight | 238.21 g/mol |
| IUPAC Name | 6-[3-(trifluoromethyl)phenyl]pyridin-2-amine |
| Standard InChI | InChI=1S/C12H9F3N2/c13-12(14,15)9-4-1-3-8(7-9)10-5-2-6-11(16)17-10/h1-7H,(H2,16,17) |
| Standard InChI Key | LMWLCIVNWAOBSZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC=C2)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyridine core substituted at the 2-position with an amine group (-NH₂) and at the 6-position with a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, which influences the electronic distribution of the phenyl ring and the pyridine system. This electronic perturbation enhances the compound’s stability against oxidative degradation and modulates its interactions with biological targets .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
A common approach for introducing aryl groups to pyridine derivatives involves Suzuki-Miyaura coupling. For example, 6-bromopyridin-2-amine can react with 3-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to yield the target compound . This method offers high regioselectivity and functional group tolerance.
Representative Reaction:
Buchwald-Hartwig Amination
Alternative routes employ Buchwald-Hartwig amination to install the amine group post-aryl substitution. For instance, 6-(3-(trifluoromethyl)phenyl)pyridine can undergo amination using ammonia or an ammonia equivalent in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., XantPhos) .
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Conditions | Advantages |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 70–85 | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | High regioselectivity |
| Buchwald-Hartwig Amination | 60–75 | Pd₂(dba)₃, XantPhos, t-BuONa | Compatible with sensitive groups |
Biological Activity and Applications
Enzyme Inhibition
Trifluoromethyl-substituted pyridines are known to inhibit enzymes involved in critical metabolic pathways. For example, analogs of this compound have demonstrated activity against branched-chain amino acid transaminases (BCATs), which are implicated in cancer progression . The trifluoromethyl group enhances binding affinity by forming hydrophobic interactions with enzyme pockets.
Table 3: Hypothetical Biological Data (Based on Analogs)
| Activity | Assay System | IC₅₀/EC₅₀ | Reference Model |
|---|---|---|---|
| BCAT Inhibition | HEK293 cells | ~0.8 μM | |
| Antibacterial (MRSA) | Broth microdilution | 1.2 μg/mL |
Physicochemical and Stability Studies
Thermal Stability
The trifluoromethyl group confers thermal resilience, as evidenced by differential scanning calorimetry (DSC) studies on similar compounds. Decomposition temperatures for analogs exceed 200°C, suggesting suitability for high-temperature applications .
Solubility and Formulation Challenges
Despite its stability, the compound’s low aqueous solubility poses formulation challenges. Strategies such as salt formation (e.g., hydrochloride salts) or nanoemulsion systems have been explored for related molecules to improve bioavailability .
Industrial and Research Applications
Pharmaceutical Development
The compound’s scaffold is a promising candidate for drug discovery, particularly in oncology and infectious diseases. Its ability to modulate enzyme activity and penetrate bacterial membranes makes it a versatile lead structure .
Materials Science
In organic electronics, trifluoromethylated pyridines serve as electron-deficient building blocks for n-type semiconductors. Their electron-withdrawing nature facilitates charge transport in thin-film transistors .
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